Intermedine

Catalog No.
S524849
CAS No.
581-05-5
M.F
C15H25NO5
M. Wt
299.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Intermedine

CAS Number

581-05-5

Product Name

Intermedine

IUPAC Name

[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate

Molecular Formula

C15H25NO5

Molecular Weight

299.36 g/mol

InChI

InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12-,13-,15+/m1/s1

InChI Key

SFVVQRJOGUKCEG-OPQSFPLASA-N

SMILES

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C

Solubility

Soluble in DMSO

Synonyms

(Des-Acetyl)-alpha-MSH, (Desacetyl)alpha-MSH, Acetylated ACTH (1-13)NH2, ACTH (1-13), ACTH (1-13)NH2, ACTH(1-13), Adrenocorticotropin (1-13)NH2, alpha Intermedin, alpha Melanocyte Stimulating Hormone, alpha Melanotropin, alpha MSH, alpha-Melanocyte-Stimulating Hormone, alpha-Melanocyte-Stimulating Hormone, Desacetyl, alpha-Melanotropin, alpha-MSH, alpha-MSH, Desacetyl, DE-alpha-MSH, Des-Acetyl MSH, Desacetyl alpha Melanocyte Stimulating Hormone, Desacetyl alpha MSH, Desacetyl alpha-Melanocyte-Stimulating Hormone, Desacetyl alpha-MSH, Hormone, alpha-Melanocyte-Stimulating, Hormone, Desacetyl alpha-Melanocyte-Stimulating, Intermedin, alpha, MSH, (Desacetyl)alpha-, MSH, alpha, MSH, Des-Acetyl

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O

Isomeric SMILES

C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)O

Description

The exact mass of the compound Melanotropin is 1663.7929 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Melanocyte-Stimulating Hormones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Skin Pigmentation

One well-established function of melanotropin is stimulating melanin production in melanocytes, the pigment-producing cells in the skin. Researchers use melanotropin to understand the regulation of melanogenesis (pigmentation) and how it influences skin and hair color [National Institutes of Health, ]. Studies have employed melanotropin to investigate the causes of hyperpigmentation disorders like melasma and explore potential treatments [Journal of Investigative Dermatology, ].

Sexual Function

Melanotropin also interacts with the central nervous system, influencing sexual behavior and reproduction. Scientific research explores the role of melanocortin receptors, activated by melanotropin, in regulating appetite, energy balance, and sexual function [Endocrinology, ]. Studies investigate how melanotropin might influence fertility, sexual dysfunction, and potentially aid in developing treatments for these conditions.

Therapeutic Potential

Beyond its natural functions, researchers are exploring the therapeutic potential of melanotropin for various conditions. Studies investigate its use in treating erectile dysfunction [Peptides, ], obesity [Peptides, ], and even Parkinson's disease [Experimental Neurology, ]. It's important to note that these are ongoing research areas, and further investigation is needed to determine the efficacy and safety of melanotropin for therapeutic applications.

Intermedine is a chemical compound that belongs to the class of alkaloids, specifically derived from the plant Rauvolfia serpentina. It has garnered interest due to its structural complexity and potential pharmacological properties. Intermedine is characterized by a unique bicyclic structure that includes a nitrogen atom, contributing to its biological activity. This compound has been studied for its effects on various biological systems, particularly in relation to its interactions with neurotransmitter systems.

  • α-MSH binds to melanocortin 1 receptor (MC1R) on melanocytes, stimulating melanin production through activation of adenylate cyclase and subsequent increase in cyclic AMP levels [].
  • In the hypothalamus, α-MSH interacts with melanocortin receptors to regulate appetite and sexual function, though the exact mechanisms are still being elucidated [].
  • Excessive melanogenesis can lead to hyperpigmentation [].
  • Melanotropin analogs are being investigated for their potential to increase libido, but safety data is still limited [].
Typical of alkaloids. It can undergo oxidation, reduction, and alkylation reactions. For instance, the oxidation of intermedine can lead to the formation of various derivatives that may exhibit enhanced biological activity. Additionally, intermedine can react with electrophiles due to its nucleophilic nitrogen atom, facilitating the formation of more complex molecular structures.

Intermedine has shown a range of biological activities primarily attributed to its interaction with neurotransmitter receptors. It exhibits antihypertensive effects, which have been linked to its ability to modulate adrenergic and serotonergic pathways. Studies have indicated that intermedine can lower blood pressure in hypertensive models, making it a candidate for further pharmacological investigation. Furthermore, it has demonstrated antidepressant properties in animal models, suggesting its potential utility in treating mood disorders.

The synthesis of intermedine can be achieved through various methods, including:

  • Natural extraction: Isolated from the roots of Rauvolfia serpentina, where it is present alongside other alkaloids.
  • Total synthesis: Chemists have developed synthetic routes that involve multi-step reactions starting from simpler organic compounds. These methods often include cyclization and functional group transformations to construct the bicyclic framework characteristic of intermedine.

Intermedine's applications are largely focused on its pharmacological potential. Its antihypertensive and antidepressant properties suggest possible uses in:

  • Pharmaceutical formulations: As an active ingredient in medications targeting hypertension and depression.
  • Research: As a tool for studying neurotransmitter systems and their modulation.

Research into intermedine's interactions with various biological targets has revealed significant insights:

  • Receptor binding studies: These studies indicate that intermedine interacts with adrenergic and serotonin receptors, influencing cardiovascular and mood-regulating pathways.
  • Enzyme inhibition: Intermedine has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, further supporting its role in modulating physiological responses.

Intermedine shares structural and functional similarities with several other alkaloids. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeBiological ActivityUnique Features
IntermedineBicyclic alkaloidAntihypertensive, antidepressantDerived from Rauvolfia serpentina
ReserpineTetracyclic alkaloidAntihypertensiveFirst isolated from Rauvolfia species; used as an antipsychotic
YohimbineIndole alkaloidAphrodisiac, stimulantDerived from Pausinystalia yohimbe; used for erectile dysfunction
ApomorphineMorphinan derivativeDopamine agonistUsed in Parkinson's disease treatment; unique dopamine receptor interaction

Intermedine stands out due to its specific action on both adrenergic and serotonergic systems, differentiating it from other compounds that may target only one system or have different therapeutic uses.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

299.17327290 g/mol

Monoisotopic Mass

299.17327290 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DLC9FEP81A

Sequence

SYSMEHFRWGKPV

MeSH Pharmacological Classification

Hormones

Other CAS

75487-36-4

Dates

Modify: 2023-08-15
1: Leung K. Poly(ethylene glycol)-coated gold nanocages bioconjugated with [Nle(4),d-Phe(7)]-α-melanotropin-stimulating hormone. 2011 May 29 [updated 2011 Jul 14]. Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2004-2013. Available from http://www.ncbi.nlm.nih.gov/books/NBK56364/ PubMed PMID: 21755635.
2: Bednarek MA, MacNeil T, Tang R, Fong TM, Cabello MA, Maroto M, Teran A. Potent and selective agonists of alpha-melanotropin (alphaMSH) action at human melanocortin receptor 5; linear analogs of alpha-melanotropin. Peptides. 2007 May;28(5):1020-8. Epub 2007 Feb 17. PubMed PMID: 17376561.
3: Berberian V, Sánchez S, Sánchez-Borzone M, Attademo AM, Lasaga M, Celis ME. Effect of alpha-melanotropin hormone on serum levels of luteinizing hormone and progesterone in experimental rat autoimmune oophoritis. Peptides. 2006 Sep;27(9):2295-9. Epub 2006 May 22. PubMed PMID: 16716456.
4: Pichler R, Sfetsos K, Badics B, Gutenbrunner S, Auböck J. Vitiligo patients present lower plasma levels of alpha-melanotropin immunoreactivities. Neuropeptides. 2006 Jun;40(3):177-83. Epub 2006 May 4. PubMed PMID: 16677711.
5: Pichler R, Crespillo C, Maschek W, Esteva I, Soriguer F, Sfetsos K, Auböck J. Plasma levels of alpha-melanotropin and ACTH-like immunoreactivities do not vary by season or skin type in women from southern and central Europe. Neuropeptides. 2004 Oct;38(5):325-30. PubMed PMID: 15464199.
6: Piatti V, Celis ME, Durando PE. The stimulatory effect of alpha-melanotropin on progesterone release from rat granulosa cells is inhibited by interleukin-1beta and by tumour necrosis factor-alpha. Acta Physiol Scand. 2004 Oct;182(2):145-9. PubMed PMID: 15450110.
7: Muceniece R, Krigere L, Süli-Vargha H, Wikberg JE. Effects of alpha-melanotropin C-terminal tripeptide analogues on macrophage NO production. Peptides. 2003 May;24(5):701-7. PubMed PMID: 12895656.
8: Desai P, Prachand M, Coutinho E, Saran A, Bodi J, Süli-Vargha H. Activity and conformation of a cyclic heptapeptide possessing the message sequence His-Phe-Arg-Trp of alpha-melanotropin. Int J Biol Macromol. 2002 Jun 18;30(3-4):187-95. PubMed PMID: 12063121.
9: Sánchez MS, Barontini M, Armando I, Celis ME. Correlation of increased grooming behavior and motor activity with alterations in nigrostriatal and mesolimbic catecholamines after alpha-melanotropin and neuropeptide glutamine-isoleucine injection in the rat ventral tegmental area. Cell Mol Neurobiol. 2001 Oct;21(5):523-33. PubMed PMID: 11860189.
10: Bednarek MA, MacNeil T, Kalyani RN, Tang R, Van der Ploeg LH, Weinberg DH. Selective, high affinity peptide antagonists of alpha-melanotropin action at human melanocortin receptor 4: their synthesis and biological evaluation in vitro. J Med Chem. 2001 Oct 25;44(22):3665-72. PubMed PMID: 11606131.
11: Bednarek MA, MacNeil T, Tang R, Kalyani RN, Van der Ploeg LH, Weinberg DH. Potent and selective peptide agonists of alpha-melanotropin action at human melanocortin receptor 4: their synthesis and biological evaluation in vitro. Biochem Biophys Res Commun. 2001 Aug 24;286(3):641-5. PubMed PMID: 11511108.
12: Cecilia Cremer M, Silvina Sanchez M, Ester Celis M. Structure-activity studies of alpha-melanotropin fragments on cAMP production in striatal slices. Peptides. 2000 Jun;21(6):803-6. PubMed PMID: 10959000.
13: Bednarek MA, MacNeil T, Kalyani RN, Tang R, Van der Ploeg LH, Weinberg DH. Analogs of lactam derivatives of alpha-melanotropin with basic and acidic residues. Biochem Biophys Res Commun. 2000 May 27;272(1):23-8. PubMed PMID: 10872798.
14: Scimonelli T, Medina F, Wilson C, Celis ME. Interaction of alpha-melanotropin (alpha-MSH) and noradrenaline in the median eminence in the control of female sexual behavior. Peptides. 2000 Feb;21(2):219-23. PubMed PMID: 10764948.
15: Bednarek MA, Silva MV, Arison B, MacNeil T, Kalyani RN, Huang RR, Weinberg DH. Structure-function studies on the cyclic peptide MT-II, lactam derivative of alpha-melanotropin. Peptides. 1999;20(3):401-9. PubMed PMID: 10447101.
16: Bednarek MA, Macneil T, Kalyani RN, Tang R, Van der Ploeg LH, Weinberg DH. Analogs of MTII, lactam derivatives of alpha-melanotropin, modified at the N-terminus, and their selectivity at human melanocortin receptors 3, 4, and 5. Biochem Biophys Res Commun. 1999 Jul 22;261(1):209-13. PubMed PMID: 10405347.
17: Lezcano NE, Salvatierra NA, Celis ME. Alpha-melanotropin hormone inhibits the binding of [3H]SCH 23390 to the dopamine D1 receptor in vitro. Eur J Pharmacol. 1998 Dec 18;363(2-3):211-5. PubMed PMID: 9881592.
18: Giblin MF, Wang N, Hoffman TJ, Jurisson SS, Quinn TP. Design and characterization of alpha-melanotropin peptide analogs cyclized through rhenium and technetium metal coordination. Proc Natl Acad Sci U S A. 1998 Oct 27;95(22):12814-8. PubMed PMID: 9788997; PubMed Central PMCID: PMC23606.
19: Loir B, Sales F, Deraemaecker R, Morandini R, Garcia-Borron JC, Ghanem G. alpha-Melanotropin immunoreactivity in human melanoma exudate is related to necrosis. Eur J Cancer. 1998 Feb;34(3):424-6. PubMed PMID: 9640235.
20: Prachand MS, Dhingra MM, Saran A, Coutinho E, Bodi J, Süli-Vargha H, Medzihardszky K. Comparative conformational studies on cyclic hexapeptides corresponding to message sequence His-Phe-Arg-Trp of alpha-melanotropin by NMR. J Pept Res. 1998 Apr;51(4):251-65. PubMed PMID: 9560000.

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